molecular formula C19H19N3O3 B2954390 1-Methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one CAS No. 874463-51-1

1-Methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one

Cat. No. B2954390
CAS RN: 874463-51-1
M. Wt: 337.379
InChI Key: YEULESFVJBASGO-UHFFFAOYSA-N
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Description

“1-Methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are important in medicinal chemistry due to their presence in many pharmaceutical substances .


Molecular Structure Analysis

The molecule contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a nitro group (-NO2) at the 3-position, a methyl group (-CH3) at the 1-position, and a 4-propan-2-ylanilino group at the 4-position.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the nitro group could increase the polarity of the compound, and the presence of the quinoline core could contribute to its aromaticity .

Scientific Research Applications

Chemosensor Development

A study highlights the creation of a highly selective colorimetric chemosensor for detecting cyanide ions in aqueous solutions. This chemosensor, based on a Schiff base, changes color exclusively in the presence of CN− ions due to its specific response mechanism, showcasing potential in environmental monitoring and safety assessments (Na et al., 2014).

Antibacterial Agents

Research on 8-hydroxyquinoline derivatives identified a compound, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol (INP1750), as a putative inhibitor of type III secretion (T3S) in Yersinia pseudotuberculosis. This compound and its derivatives have been shown to target both extracellular and intracellular pathogens, including Chlamydia trachomatis, offering insights into developing treatments for bacterial infections (Enquist et al., 2012).

Synthesis Methodologies

A study introduced an eco-friendly, one-pot synthesis method for 3-nitroquinolin-2(1H)-ones, providing an improvement to the classical Friedlander reaction. This method involves a catalyst-free reaction in an H2O/AcOH system, showing potential for the efficient and sustainable synthesis of quinoline derivatives used in various pharmaceutical and agricultural applications (Chen et al., 2017).

Fluorescent Chemosensors

Another research focused on the development of fluorescent chemosensors for the selective detection of Zn2+ and Al3+ ions using 8-aminoquinoline-based chemosensors. These chemosensors demonstrate significant potential for biological applications, including the detection of metal ions in cancer cells, and offer mechanistic insights into their anticancer activity (Ghorai et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Quinoline derivatives are known to have various biological activities, such as anticancer, antimicrobial, and anti-inflammatory activities .

Future Directions

Quinoline derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new quinoline derivatives and investigating their biological activities .

properties

IUPAC Name

1-methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)13-8-10-14(11-9-13)20-17-15-6-4-5-7-16(15)21(3)19(23)18(17)22(24)25/h4-12,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEULESFVJBASGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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